molecular formula C18H21F3N4O3 B2553885 N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide CAS No. 2097925-49-8

N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide

カタログ番号 B2553885
CAS番号: 2097925-49-8
分子量: 398.386
InChIキー: LZIWDVDIYUJZFA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide is a derivative of imidazolidin-2-one, which has been synthesized and evaluated for its potential as an anti-Alzheimer's agent. This compound is related to the class of N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, which were designed based on the lead compound donepezil, a major drug for the management of Alzheimer's disease. The synthesis of these compounds involves the replacement of the 5,6-dimethoxy-1-indanone moiety in donepezil with the N-benzylated head group and modification of the spacer linkage .

Synthesis Analysis

The synthesis of these derivatives, including the compound , involves multiple steps that ensure the retention of key functional interactions such as the carbonyl group and dimethoxyphenyl moiety, which are crucial for the biological activity. The structural conformity and purity of the newly synthesized compounds were confirmed using various analytical techniques. Although the specific synthesis pathway for N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide is not detailed in the provided data, it is likely similar to the methods used for the other compounds in the series .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a benzylated imidazolidin-2-one or pyrrolidin-2-one head group attached to a piperidine moiety, which acts as a spacer. The specific compound includes a trifluoroethyl group, which may influence its lipophilicity and potential to cross the blood-brain barrier, a key consideration in the development of drugs for neurological conditions .

Chemical Reactions Analysis

The chemical reactivity of the compound is not explicitly discussed in the provided data. However, the presence of reactive functional groups such as the carbonyl group suggests that it may undergo typical organic reactions, such as nucleophilic addition or condensation. The benzyl group may also participate in reactions under certain conditions, such as hydrogenation or halogenation .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as solubility, melting point, and stability, are not provided in the data. However, the presence of the trifluoroethyl group is likely to affect these properties, potentially increasing the compound's stability and lipophilicity. The evaluation of these properties would be essential for further development of the compound as a pharmacological agent .

Relevant Case Studies

The compounds synthesized in this study were subjected to in-vivo (behavioral studies) and in-vitro (biochemical assays) evaluation using appropriate animal models. Two compounds, in particular, showed excellent anti-Alzheimer's profiles, with the rest displaying satisfactory results compared to donepezil. While the specific case studies for N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide are not mentioned, the overall research suggests that this class of compounds holds promise for the treatment of Alzheimer's disease .

科学的研究の応用

Polycyclic Imidazolidinone Derivatives Synthesis

Research demonstrates the utility of α-ketoamides in redox-annulations with cyclic secondary amines, leading to the synthesis of polycyclic imidazolidinone derivatives. Such transformations, catalyzed by benzoic acid, underscore the potential for creating structurally complex molecules from simpler precursors, a principle that may be applicable to the synthesis or modification of compounds like N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide for various biochemical applications (Zhengbo Zhu et al., 2017).

Antimycobacterial Activity of Imidazolidinones

Another area of research involves the design and synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives, demonstrating significant antimycobacterial activity. This suggests that structurally similar compounds, including N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide, could be explored for their potential as antimicrobial agents, offering insights into novel therapeutic avenues (Kai Lv et al., 2017).

Urokinase Receptor Inhibition for Cancer Treatment

Investigations into the virtual screening targeting the urokinase receptor (uPAR) have identified compounds that inhibit breast cancer cell invasion, migration, and adhesion. This highlights the potential of certain carboxamide derivatives in cancer therapy, suggesting a framework within which N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide might be evaluated for antineoplastic activities (F. Wang et al., 2011).

Anti-Alzheimer's Agents

The synthesis and pharmacological investigation of N-benzylated imidazolidin-2-one derivatives for anti-Alzheimer's activity highlight the ongoing interest in developing novel therapeutics targeting neurodegenerative diseases. This underscores the potential for applying structural analogs of N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide in the search for effective treatments for Alzheimer's disease (M. Gupta et al., 2020).

Anti-Tubercular Agents

Research on the anti-tubercular activity of Q203 analogs, including modifications to its side chain, illustrates the critical role of chemical structure in medicinal activity. This suggests avenues for the modification and application of compounds structurally related to N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide in the treatment of tuberculosis and potentially other infectious diseases (Sunhee Kang et al., 2017).

特性

IUPAC Name

N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O3/c19-18(20,21)12-25-15(26)11-24(17(25)28)14-6-8-23(9-7-14)16(27)22-10-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIWDVDIYUJZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。